molecular formula C24H19F4N7O2 B12399016 Glucocorticoid receptor-IN-1

Glucocorticoid receptor-IN-1

Katalognummer: B12399016
Molekulargewicht: 513.4 g/mol
InChI-Schlüssel: GOURWJGMMSVULR-XMHCIUCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucocorticoid receptor-IN-1 is a synthetic compound designed to inhibit the activity of the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism. By inhibiting these receptors, this compound has potential therapeutic applications in treating diseases characterized by excessive glucocorticoid activity, such as certain inflammatory and autoimmune disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glucocorticoid receptor-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: Glucocorticoid receptor-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Glucocorticoid receptor-IN-1 has a wide range of scientific research applications, including:

Wirkmechanismus

Glucocorticoid receptor-IN-1 exerts its effects by binding to the glucocorticoid receptor, thereby preventing the receptor from interacting with its natural ligands (glucocorticoids). This inhibition disrupts the receptor’s ability to regulate gene expression, leading to a decrease in the transcription of glucocorticoid-responsive genes. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Glucocorticoid receptor-IN-1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique in its specific inhibitory action on the glucocorticoid receptor, making it a valuable tool for research and potential therapeutic applications. Unlike traditional glucocorticoids, which can have broad and sometimes undesirable effects, this compound offers a more targeted approach .

Eigenschaften

Molekularformel

C24H19F4N7O2

Molekulargewicht

513.4 g/mol

IUPAC-Name

N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzotriazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide

InChI

InChI=1S/C24H19F4N7O2/c1-13(30-23(36)24(2,27)28)22(14-7-15(25)9-16(26)8-14)37-18-4-5-20-19(10-18)31-33-35(20)17-3-6-21-32-29-12-34(21)11-17/h3-13,22H,1-2H3,(H,30,36)/t13-,22-/m0/s1

InChI-Schlüssel

GOURWJGMMSVULR-XMHCIUCPSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F

Kanonische SMILES

CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.